molecular formula C9H6F6 B1390544 4-(1,1-Difluoroethyl)-2-fluoro-1-(trifluoromethyl)benzene CAS No. 1138445-19-8

4-(1,1-Difluoroethyl)-2-fluoro-1-(trifluoromethyl)benzene

Cat. No.: B1390544
CAS No.: 1138445-19-8
M. Wt: 228.13 g/mol
InChI Key: DJAIMRNMMVHYNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,1-Difluoroethyl)-2-fluoro-1-(trifluoromethyl)benzene is an organic compound characterized by the presence of multiple fluorine atoms. This compound is notable for its unique structure, which includes a difluoroethyl group, a fluoro group, and a trifluoromethyl group attached to a benzene ring. The presence of these fluorine atoms imparts distinct chemical properties, making it valuable in various scientific and industrial applications.

Scientific Research Applications

4-(1,1-Difluoroethyl)-2-fluoro-1-(trifluoromethyl)benzene has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-Difluoroethyl)-2-fluoro-1-(trifluoromethyl)benzene typically involves the introduction of fluorine atoms into the benzene ring through various fluorination reactions. One common method is the electrophilic aromatic substitution reaction, where fluorine-containing reagents are used to introduce the desired fluorine atoms onto the benzene ring. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the fluorination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment and reagents. The process is optimized to ensure high yield and purity of the final product. Industrial methods may also include continuous flow reactors and advanced purification techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Difluoroethyl)-2-fluoro-1-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may produce derivatives with different functional groups replacing the fluorine atoms .

Mechanism of Action

The mechanism of action of 4-(1,1-Difluoroethyl)-2-fluoro-1-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The presence of multiple fluorine atoms can influence the compound’s reactivity and binding affinity to various targets. These interactions can modulate biological processes or chemical reactions, making the compound valuable in research and industrial applications .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,1-Difluoroethyl)-1-fluoro-2-(trifluoromethyl)benzene
  • 1-Bromo-4-(1,1-difluoroethyl)benzene
  • 4-(1,1-Difluoroethyl)-1-fluoro-2-(trifluoromethyl)benzene

Uniqueness

4-(1,1-Difluoroethyl)-2-fluoro-1-(trifluoromethyl)benzene is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with other molecules, making it valuable for specific applications .

Properties

IUPAC Name

4-(1,1-difluoroethyl)-2-fluoro-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F6/c1-8(11,12)5-2-3-6(7(10)4-5)9(13,14)15/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJAIMRNMMVHYNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)C(F)(F)F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,1-Difluoroethyl)-2-fluoro-1-(trifluoromethyl)benzene
Reactant of Route 2
Reactant of Route 2
4-(1,1-Difluoroethyl)-2-fluoro-1-(trifluoromethyl)benzene
Reactant of Route 3
4-(1,1-Difluoroethyl)-2-fluoro-1-(trifluoromethyl)benzene
Reactant of Route 4
Reactant of Route 4
4-(1,1-Difluoroethyl)-2-fluoro-1-(trifluoromethyl)benzene
Reactant of Route 5
Reactant of Route 5
4-(1,1-Difluoroethyl)-2-fluoro-1-(trifluoromethyl)benzene
Reactant of Route 6
4-(1,1-Difluoroethyl)-2-fluoro-1-(trifluoromethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.